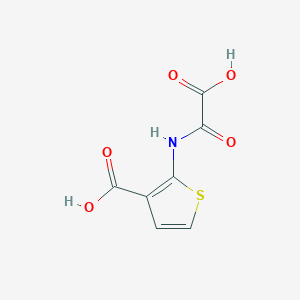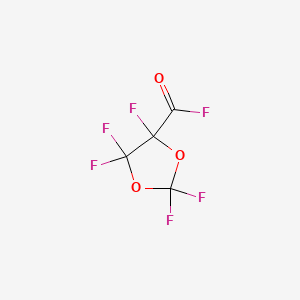
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl Fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride is a fluorinated organic compound with the molecular formula C₄F₆O₃. It is known for its unique chemical structure, which includes a five-membered ring with multiple fluorine atoms, making it highly reactive and useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride typically involves the reaction of tetrafluoroethylene with carbonyl fluoride under controlled conditions. This reaction requires specific catalysts and temperature settings to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of supercritical CO₂ as a solvent, which helps in achieving higher yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives, while oxidation and reduction can yield different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism by which 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This property allows it to interact with various molecular targets, including nucleophiles and electrophiles, leading to diverse chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly [4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600): A fluorinated polymer with similar structural features but different applications.
2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole: Another fluorinated compound used in polymer synthesis.
Uniqueness
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride stands out due to its specific ring structure and the presence of multiple fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications .
Eigenschaften
CAS-Nummer |
70411-10-8 |
|---|---|
Molekularformel |
C4F6O3 |
Molekulargewicht |
210.03 g/mol |
IUPAC-Name |
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride |
InChI |
InChI=1S/C4F6O3/c5-1(11)2(6)3(7,8)13-4(9,10)12-2 |
InChI-Schlüssel |
VGPBGUZCCILHGR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C1(C(OC(O1)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)
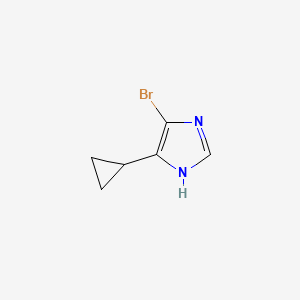

![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)

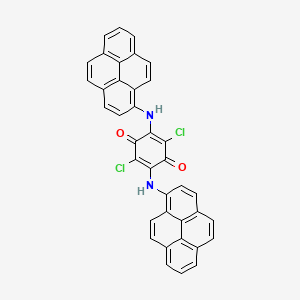
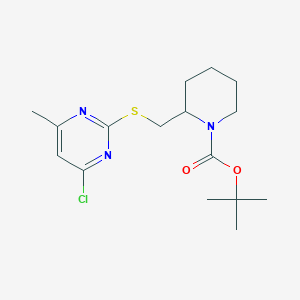
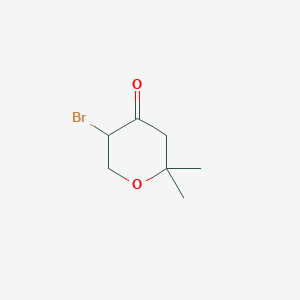
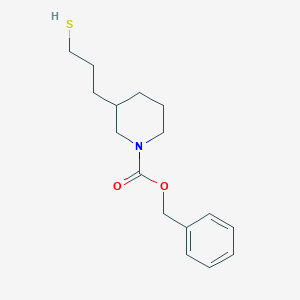
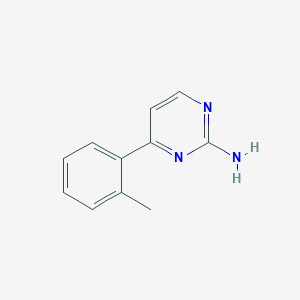
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)


